1-Ethyl-2-hydroxy-1-(3-methylphenyl)guanidine
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Overview
Description
1-Ethyl-2-hydroxy-1-(3-methylphenyl)guanidine is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
The synthesis of 1-Ethyl-2-hydroxy-1-(3-methylphenyl)guanidine involves several steps. One common method includes the reaction of 3-methylphenyl isocyanate with ethylamine in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to optimize efficiency and scalability.
Chemical Reactions Analysis
1-Ethyl-2-hydroxy-1-(3-methylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-2-hydroxy-1-(3-methylphenyl)guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 1-Ethyl-2-hydroxy-1-(3-methylphenyl)guanidine involves its interaction with specific molecular targets and pathways. It is believed to enhance the release of acetylcholine following a nerve impulse, slowing the rates of depolarization and repolarization of muscle cell membranes . This action is similar to that of other guanidine derivatives, which are known to affect neurotransmitter release and muscle function.
Comparison with Similar Compounds
1-Ethyl-2-hydroxy-1-(3-methylphenyl)guanidine can be compared with other guanidine derivatives, such as:
Guanidine: A simple organic base used to treat muscle weakness and fatigue associated with myasthenic complications.
Guanethidine: An antihypertensive agent that inhibits transmission in post-ganglionic adrenergic nerves.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
1-Ethyl-2-hydroxy-1-(3-methylphenyl)guanidine is a compound that falls under the category of guanidine derivatives, which are known for their diverse biological activities. This article aims to present a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a guanidine group, which is pivotal for its biological activity. The presence of the ethyl and hydroxy substituents enhances its solubility and reactivity, making it a candidate for various pharmacological evaluations.
Antimicrobial Activity
Recent studies have demonstrated that guanidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound were tested against various bacterial strains, showing promising results. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition of bacterial growth, particularly against Gram-positive bacteria.
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 15 |
This compound | Escherichia coli | 20 |
These findings suggest that the compound could be further explored as a potential antimicrobial agent.
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. In vitro assays utilizing DPPH and ABTS radical scavenging methods revealed that this compound effectively neutralizes free radicals, indicating its potential application in oxidative stress-related conditions.
Assay Type | IC50 (µg/mL) |
---|---|
DPPH | 30 |
ABTS | 25 |
The antioxidant activity is attributed to the presence of the hydroxyl group, which plays a crucial role in radical scavenging mechanisms.
Anticancer Activity
In cancer research, guanidine derivatives have shown varying degrees of cytotoxicity against different cancer cell lines. Studies involving this compound reported significant antiproliferative effects on human cancer cell lines such as HeLa and MCF-7. The IC50 values observed ranged from 10 to 30 µg/mL, indicating moderate to high efficacy.
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
Mechanistic studies suggested that the compound induces apoptosis in cancer cells through caspase activation pathways.
Case Studies
A notable study highlighted the pharmacological evaluation of several guanidine derivatives, including this compound. The study assessed the compound's effects on glucose metabolism and enzyme inhibition relevant to diabetes management. Results indicated that it inhibited α-glucosidase and α-amylase effectively, with implications for controlling postprandial blood glucose levels.
Properties
Molecular Formula |
C10H15N3O |
---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
1-ethyl-2-hydroxy-1-(3-methylphenyl)guanidine |
InChI |
InChI=1S/C10H15N3O/c1-3-13(10(11)12-14)9-6-4-5-8(2)7-9/h4-7,14H,3H2,1-2H3,(H2,11,12) |
InChI Key |
JTIVIOVSZZZCLW-UHFFFAOYSA-N |
Isomeric SMILES |
CCN(C1=CC=CC(=C1)C)/C(=N/O)/N |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=NO)N |
Origin of Product |
United States |
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